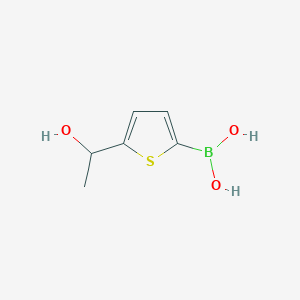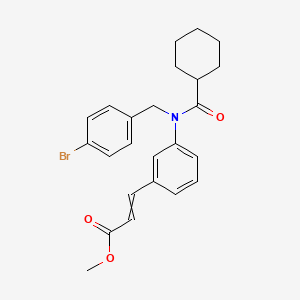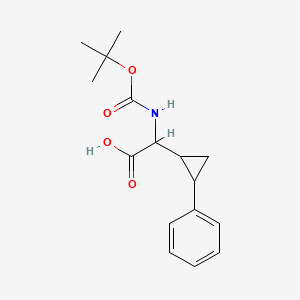
6-Fluoro-3-méthyl-2-(trifluorométhyl)benzaldéhyde
Vue d'ensemble
Description
“6-Fluoro-3-methyl-2-(trifluoromethyl)benzaldehyde” is a chemical compound with the molecular formula C9H6F4O . It is used in various chemical reactions and has a molecular weight of 206.14 .
Synthesis Analysis
This compound participates in the synthesis of various other compounds. For instance, it is used in the synthesis of 2-amino-5-trifluoromethylquinazoline . It may also be employed for the synthesis of diaryl ether, 2-(3,5-dimethoxyphenoxy)-6-(trifluoromethyl)benzonitrile, and substituted benzo[b]thiophene-2-carboxylates .Molecular Structure Analysis
The molecular structure of “6-Fluoro-3-methyl-2-(trifluoromethyl)benzaldehyde” consists of a benzene ring with a fluoro, a methyl, and a trifluoromethyl group attached to it, along with a formyl group .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature. It has a density of 1.4±0.1 g/cm³ . The boiling point is 189.4±40.0 °C at 760 mmHg . The compound has a molar refractivity of 38.0±0.3 cm³ .Applications De Recherche Scientifique
Synthèse de médicaments pharmaceutiques
6-Fluoro-3-méthyl-2-(trifluorométhyl)benzaldéhyde: est utilisé dans la synthèse de médicaments pharmaceutiques en raison de la présence du groupe trifluorométhyle. Ce groupe est un pharmacophore commun dans de nombreux médicaments approuvés par la FDA, contribuant à la bioactivité et à la stabilité métabolique des composés . Le composé peut être utilisé dans le développement de nouveaux agents thérapeutiques, en particulier ceux ciblant des maladies où les composés fluorés ont montré une efficacité.
Safety and Hazards
This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Mécanisme D'action
Mode of Action
It is known that benzaldehyde derivatives can interact with various biological targets, potentially leading to a variety of physiological effects .
Biochemical Pathways
The biochemical pathways affected by 6-Fluoro-3-methyl-2-(trifluoromethyl)benzaldehyde are currently unknown
Result of Action
The molecular and cellular effects of 6-Fluoro-3-methyl-2-(trifluoromethyl)benzaldehyde’s action are currently unknown . Understanding these effects requires further experimental studies.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets . Specific information on how these factors influence the action of 6-fluoro-3-methyl-2-(trifluoromethyl)benzaldehyde is currently unavailable .
Analyse Biochimique
Biochemical Properties
6-Fluoro-3-methyl-2-(trifluoromethyl)benzaldehyde plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with aldehyde dehydrogenase, an enzyme involved in the oxidation of aldehydes to carboxylic acids. The interaction between 6-Fluoro-3-methyl-2-(trifluoromethyl)benzaldehyde and aldehyde dehydrogenase can lead to the inhibition of the enzyme’s activity, affecting the metabolic pathways in which it is involved .
Cellular Effects
The effects of 6-Fluoro-3-methyl-2-(trifluoromethyl)benzaldehyde on various types of cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress response, leading to changes in the cellular redox state. Additionally, 6-Fluoro-3-methyl-2-(trifluoromethyl)benzaldehyde can modulate the activity of key signaling molecules, such as kinases and phosphatases, thereby impacting cell proliferation and apoptosis .
Molecular Mechanism
At the molecular level, 6-Fluoro-3-methyl-2-(trifluoromethyl)benzaldehyde exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound’s interaction with aldehyde dehydrogenase involves the formation of a covalent bond with the enzyme’s active site, resulting in its inhibition. This interaction can lead to the accumulation of aldehydes in the cell, which can have toxic effects. Additionally, 6-Fluoro-3-methyl-2-(trifluoromethyl)benzaldehyde can influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The stability and degradation of 6-Fluoro-3-methyl-2-(trifluoromethyl)benzaldehyde in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that this compound is relatively stable under ambient conditions but can degrade over time when exposed to light and heat. In in vitro studies, the effects of 6-Fluoro-3-methyl-2-(trifluoromethyl)benzaldehyde on cellular function have been observed to change over time, with prolonged exposure leading to increased oxidative stress and cellular damage .
Dosage Effects in Animal Models
The effects of 6-Fluoro-3-methyl-2-(trifluoromethyl)benzaldehyde vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant toxic effects. For example, high doses of 6-Fluoro-3-methyl-2-(trifluoromethyl)benzaldehyde have been associated with liver toxicity and oxidative stress in animal models. These findings highlight the importance of dosage in determining the compound’s safety and efficacy .
Metabolic Pathways
6-Fluoro-3-methyl-2-(trifluoromethyl)benzaldehyde is involved in various metabolic pathways, including those related to aldehyde metabolism. It interacts with enzymes such as aldehyde dehydrogenase and cytochrome P450, affecting the metabolic flux and levels of metabolites. The compound’s influence on these pathways can lead to changes in the cellular redox state and the accumulation of toxic metabolites .
Transport and Distribution
The transport and distribution of 6-Fluoro-3-methyl-2-(trifluoromethyl)benzaldehyde within cells and tissues are mediated by specific transporters and binding proteins. For instance, the compound can be transported across cell membranes by organic anion transporters, which facilitate its uptake and distribution within the cell. Additionally, binding proteins such as albumin can influence the compound’s localization and accumulation in tissues .
Subcellular Localization
The subcellular localization of 6-Fluoro-3-methyl-2-(trifluoromethyl)benzaldehyde is critical for its activity and function. The compound can be directed to specific cellular compartments, such as the mitochondria and endoplasmic reticulum, through targeting signals and post-translational modifications. This localization can affect the compound’s interactions with biomolecules and its overall impact on cellular function .
Propriétés
IUPAC Name |
6-fluoro-3-methyl-2-(trifluoromethyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O/c1-5-2-3-7(10)6(4-14)8(5)9(11,12)13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLGGHNMZJHOQOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)C=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![N-[(2,5-dichlorophenyl)methyl]piperidine-2-carboxamide](/img/structure/B1405164.png)

